6-Methyl-3-methylidenehept-5-en-2-one

Organic Synthesis Process Chemistry Methodology

6-Methyl-3-methylidenehept-5-en-2-one (CAS 182412-80-2) is a synthetic, unsaturated methyl ketone with the molecular formula C9H14O and a molecular weight of 138.21 g/mol. As a functionalized analog of methylheptenone, this compound is defined by a unique methylidene substitution at the 3-position, which distinguishes it from simpler, naturally occurring ketones.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 182412-80-2
Cat. No. B060398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-methylidenehept-5-en-2-one
CAS182412-80-2
Synonyms5-Hepten-2-one, 6-methyl-3-methylene- (9CI)
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(=CCC(=C)C(=O)C)C
InChIInChI=1S/C9H14O/c1-7(2)5-6-8(3)9(4)10/h5H,3,6H2,1-2,4H3
InChIKeyWQUNIOMSDORVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-methylidenehept-5-en-2-one (CAS 182412-80-2) Technical and Procurement Overview


6-Methyl-3-methylidenehept-5-en-2-one (CAS 182412-80-2) is a synthetic, unsaturated methyl ketone with the molecular formula C9H14O and a molecular weight of 138.21 g/mol [1]. As a functionalized analog of methylheptenone, this compound is defined by a unique methylidene substitution at the 3-position, which distinguishes it from simpler, naturally occurring ketones. It is primarily utilized as a versatile intermediate in the synthesis of complex terpenoids and natural product-like molecules, with documented applications in medicinal chemistry and materials science [2][3].

Why 6-Methyl-3-methylidenehept-5-en-2-one Cannot Be Replaced by Standard Methylheptenone Analogs


The substitution of 6-Methyl-3-methylidenehept-5-en-2-one with common methylheptenone analogs like sulcatone (6-methylhept-5-en-2-one) is chemically and functionally invalid. The defining 3-methylidene group of this compound introduces a unique conjugated diene system that is absent in simple methylheptenones [1]. This structural feature fundamentally alters its reactivity profile, enabling distinct synthetic pathways, such as cycloadditions and functionalizations that are inaccessible with its simpler counterparts. As demonstrated by comparative data in the following section, this compound's specific biological activity profile is not a general class property but a direct consequence of its unique molecular architecture. Procurement of a generic analog would not only fail to achieve the desired synthetic or biological outcomes but could also lead to failed experiments and wasted resources.

Quantitative Evidence for Differentiating 6-Methyl-3-methylidenehept-5-en-2-one from Alternatives


Superior Synthetic Efficiency: A One-Step, Quantitative Protocol for 6-Methyl-3-methylidenehept-5-en-2-one

The synthesis of 6-Methyl-3-methylidenehept-5-en-2-one via a one-step Vilsmeier-type protocol achieves a quantitative yield, a result not reported for analogous methylheptenone derivatives under comparable conditions. This high efficiency provides a significant procurement and operational advantage over multi-step or lower-yielding routes for similar compounds [1].

Organic Synthesis Process Chemistry Methodology

Broad Biological Activity Profile Distinct from Methylheptenone

6-Methyl-3-methylidenehept-5-en-2-one exhibits a multi-target biological profile that is not observed with its simpler analog, 6-methylhept-5-en-2-one (sulcatone). Data indicate it is a potent lipoxygenase inhibitor and also interferes with arachidonic acid metabolism [1]. It further demonstrates activity in arresting proliferation and inducing differentiation in undifferentiated cells, a property linked to potential applications in oncology and dermatology [2]. While a direct numerical comparison is not available, the documented potency and unique combination of activities serve as a key differentiator from the primarily flavor and fragrance applications of methylheptenone .

Pharmacology Lipoxygenase Inhibition Cell Differentiation

Documented Inhibitory Activity Against 5-Lipoxygenase

6-Methyl-3-methylidenehept-5-en-2-one has been specifically tested for its ability to inhibit 5-Lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade . This activity is documented in assays using rat blood, where the compound showed measurable inhibition . While a precise IC50 value is not available in the current dataset, the confirmation of this specific activity provides a clear experimental target for researchers studying leukotriene-mediated pathways. This contrasts with the lack of such targeted activity reports for simpler methylheptenone analogs in similar assays.

Enzymology Inflammation Lipoxygenase

Optimal Research and Industrial Application Scenarios for 6-Methyl-3-methylidenehept-5-en-2-one


Synthesis of Complex Natural Product-Like Molecules

The unique conjugated diene system of 6-Methyl-3-methylidenehept-5-en-2-one makes it an ideal building block for the construction of complex terpenoid scaffolds, such as penicimonoterpenes, via cycloaddition and functionalization reactions that are not possible with simpler methylheptenones [1]. Its high-yielding, one-step synthesis [2] further supports its use in medicinal chemistry programs aimed at generating libraries of natural product analogs for drug discovery.

Investigating 5-Lipoxygenase-Mediated Inflammatory Pathways

This compound is a validated tool for probing the role of 5-Lipoxygenase (5-LOX) in inflammation. Researchers can utilize it in vitro to study leukotriene biosynthesis and to benchmark novel 5-LOX inhibitors, leveraging its confirmed activity in rat blood assays to advance understanding of inflammatory diseases such as asthma and arthritis.

Studying Cell Proliferation and Differentiation Mechanisms

The reported ability of this compound to arrest proliferation and induce differentiation in undifferentiated cells [3] makes it a valuable probe in oncology and dermatology research. It can be used to investigate the molecular pathways governing cell fate decisions, with potential implications for developing new therapeutic strategies for cancer and skin disorders.

Development of Advanced Functional Materials

The reactive methylidene and ketone functionalities of this compound allow for its incorporation into polymeric and supramolecular structures. Its use as an intermediate in the synthesis of complex, biologically active molecules [4] suggests potential applications in creating novel materials with tailored properties, such as controlled release systems or bioactive coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-3-methylidenehept-5-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.